2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Methoxymethylation: The triazole ring is then functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-(Formyl)-1H-1,2,3-triazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-(Methoxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl)acetic acid.
Substitution: Formation of various substituted triazole derivatives depending on the reagent used.
Scientific Research Applications
2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: It can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It can be used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors in microbial or cancer cells, leading to their death or inhibition of growth.
Agriculture: It may act by disrupting the metabolic pathways of pests or fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 2-(4-(Formyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 2-(4-(Methoxymethyl)-1H-pyrrol-1-yl)acetic acid
Uniqueness
2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets.
Properties
IUPAC Name |
2-[4-(methoxymethyl)triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-4-5-2-9(8-7-5)3-6(10)11/h2H,3-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOMSRFJDDZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.